1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine
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Overview
Description
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a difluoroethoxy group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-{5-[(2,2-difluoroethoxy)methyl]-1H-pyrazol-4-yl}methanamine: Lacks the methyl group, which may affect its binding affinity and specificity.
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-3-yl}methanamine: The position of the substituents on the pyrazole ring is different, which can influence its chemical properties and reactivity.
Uniqueness
1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3O/c1-13-7(4-14-5-8(9)10)6(2-11)3-12-13/h3,8H,2,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXHROKEODEXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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